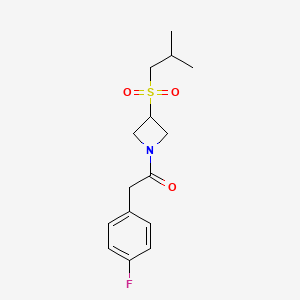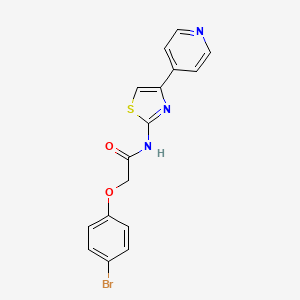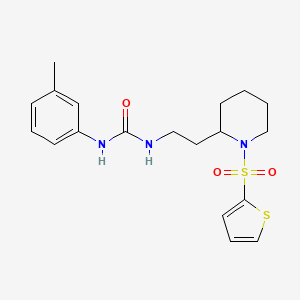
2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as SIB-1553A, is a synthetic compound that belongs to the class of azetidine derivatives. It has been extensively studied for its potential therapeutic applications in various medical fields, including neuroscience, psychiatry, and cancer research.
Mécanisme D'action
The exact mechanism of action of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is not fully understood. However, it is believed to act as a selective agonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium regulation, cell survival, and neurotransmitter release. Activation of the sigma-1 receptor by 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been shown to modulate the activity of various ion channels and enzymes, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It has also been shown to decrease the levels of stress hormones, such as corticosterone, in the blood. These effects are believed to contribute to its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has several advantages for lab experiments. It is a highly selective agonist of the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. It also has a relatively long half-life, which allows for sustained activation of the sigma-1 receptor. However, 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, which could complicate the interpretation of experimental results. It is also relatively expensive, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the study of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. One direction is to further investigate its therapeutic potential in various medical fields, including neuroscience, psychiatry, and cancer research. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, future research could focus on developing more potent and selective agonists of the sigma-1 receptor, which could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone involves a multi-step process that starts with the reaction between 4-fluorobenzaldehyde and isobutylamine to form 4-fluoro-N-isobutylaniline. This intermediate is then reacted with ethyl 2-bromoacetate to give ethyl 2-(4-fluorophenyl)acetate. The final product, 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, is obtained by reacting ethyl 2-(4-fluorophenyl)acetate with sodium azide and isobutylsulfonyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been studied for its potential therapeutic applications in various medical fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, it has been investigated as a potential treatment for drug addiction and alcoholism. In cancer research, it has been studied for its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-11(2)10-21(19,20)14-8-17(9-14)15(18)7-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQBVAVXEUPDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[2-methyl-1-(thiophen-2-YL)propyl]acetamide](/img/structure/B2788620.png)
![4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2788621.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788626.png)
![N-(3-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2788627.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide](/img/structure/B2788632.png)
![5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2788634.png)
![2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2788635.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2788639.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)
![methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate](/img/structure/B2788641.png)